![molecular formula C16H22N2O3 B2380786 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide CAS No. 954680-00-3](/img/structure/B2380786.png)
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
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Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine describes the development of a stereoselective process for preparing a key intermediate used in antibiotic production. This research emphasizes the importance of asymmetric Michael addition and stereoselective alkylation in synthesizing complex organic compounds (Fleck et al., 2003).
Pharmacological Applications
Methyl substitution on the piperidine ring explores sigma-subtype affinities and selectivities, demonstrating the potential of specific chemical modifications to enhance ligand potency and selectivity for receptor subtypes. This research has implications for the development of PET experiments and antiproliferative activity in tumor research and therapy (Berardi et al., 2005).
Antimicrobial and Antioxidant Activities
Secondary metabolites from the endophytic Botryosphaeria dothidea highlight the isolation and identification of new compounds with significant antimicrobial, antioxidant, and cytotoxic activities. This study showcases the potential of natural products in discovering new bioactive compounds for medical and agricultural applications (Xiao et al., 2014).
Neuropharmacology
Characterization of the neurotoxic potential of m-methoxy-MPTP underscores the importance of understanding the neurotoxicity of chemical compounds, especially those related to the development of Parkinsonism. This study also proposes safer synthetic routes to avoid exposure to potentially neurotoxic intermediates (Zimmerman et al., 1986).
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)17-9-12-8-15(19)18(10-12)13-4-6-14(21-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQOWAACBUSOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide |
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